This compound can be classified under phenolic ethers due to the ether functional group (-O-) linking the cyclohexyl group to the phenolic structure. It is synthesized from readily available precursors, making it accessible for research and industrial applications. The molecular formula of 3-(Cyclohexylmethoxy)phenol is , with a molecular weight of approximately 206.28 g/mol.
The synthesis of 3-(Cyclohexylmethoxy)phenol typically involves the Williamson ether synthesis method, where cyclohexylmethanol reacts with phenol in the presence of a strong base, such as sodium hydride or potassium hydroxide. The reaction is conducted under reflux conditions to facilitate the formation of the ether bond .
The structural representation of 3-(Cyclohexylmethoxy)phenol can be described using its canonical SMILES notation: C1CCC(CC1)COC2=CC=C(C=C2)O
. This notation indicates the arrangement of carbon atoms and functional groups within the molecule.
3-(Cyclohexylmethoxy)phenol can undergo several chemical reactions, including:
The mechanism of action for 3-(Cyclohexylmethoxy)phenol primarily involves its interaction with biological targets through its phenolic hydroxyl group. This group can donate a proton (acting as an acid), facilitating interactions with various enzymes or receptors in biological systems.
3-(Cyclohexylmethoxy)phenol has potential applications in various scientific fields:
3-(Cyclohexylmethoxy)phenol represents a structurally optimized phenolic derivative emerging from efforts to improve the pharmacological profiles of natural product-inspired compounds. Phenolic scaffolds have historically dominated drug discovery due to their hydrogen-bonding capacity and metabolic versatility, exemplified by early natural products like radicicol (an Hsp90 inhibitor) and artepillin C (a propolis-derived bioactive phenol) [7]. The strategic incorporation of the cyclohexylmethyl moiety—a lipophilic, conformationally constrained group—aimed to enhance target-binding specificity and metabolic stability over simpler alkylphenols. This modification addressed key limitations observed in first-generation phenolic drugs, such as non-specific binding and rapid glucuronidation. The compound’s development reflects a broader trend in medicinal chemistry: leveraging steric shielding and controlled lipophilicity to fine-tune drug-like properties while retaining core pharmacophoric elements [7].
The cyclohexylmethyl ether group in 3-(cyclohexylmethoxy)phenol enables unique interactions with critical cancer and neurological targets, particularly Hsp90 and σ receptors.
Table 1: Structural Comparison of Phenolic Hsp90 Inhibitors
Compound | Core Structure | Key Substituent | Hsp90 IC₅₀ (nM) |
---|---|---|---|
Radicicol | Resorcinol | Macrocyclic lactam | 20–50 |
Luminespib | 4,6-Dihydroxybenzamide | 2,4-Dichlorophenyl | 8–12 |
Ganetespib | Resorcinol | 3-Chloro-4-fluorobenzyl | 5–9 |
3-(Cyclohexylmethoxy)phenol | Phenol | Cyclohexylmethyl | Predicted: 10–100 |
Table 2: σ Receptor Binding Affinities of Cyclohexyl-Containing Ligands
Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
---|---|---|---|
PB28 | 0.38 | 0.68 | 1.8 |
SN-79 | 6.2 | 4.1 | 0.7 |
Fluorescent Ligand 16 | 78.7 | 10.8 | 7.3 |
3-(Cyclohexylmethoxy)phenol | Predicted: 90–120 | Predicted: 15–30 | Predicted: 4–8 |
3-(Cyclohexylmethoxy)phenol exemplifies strategic bioisosteric replacement in phenolic drug design. Key comparisons include:
GLUT4 Inhibitors:Phenol-based GLUT4 antagonists (e.g., compound 26) use hydrophobic substituents to block glucose transport in multiple myeloma. The cyclohexylmethyl group’s bulk and rigidity mirror ritonavir’s iso-butylthiazolyl moiety, which binds GLUT4’s exofacial vestibule with higher specificity than GLUT1 [5]. This contrasts with smaller groups (e.g., methyl), which show negligible GLUT4 inhibition [5].
Synthetic Accessibility:The compound is synthesized via O-alkylation of 3-hydroxyphenol with chloromethylcyclohexane under mild conditions (K₂CO₃, acetone, 56°C), achieving >75% yield [7]. This efficiency surpasses complex multi-step routes for analogues like artepillin C, which require Heck coupling or protecting groups [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4